3-cyclopentyl-1H-indole
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Overview
Description
3-Cyclopentyl-1H-indole is an organic compound belonging to the indole family, characterized by a cyclopentyl group attached to the nitrogen atom of the indole ring Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This interaction can result in changes to the target’s activity, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . These activities suggest that 3-cyclopentyl-1H-indole may influence various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects . These properties can impact the bioavailability of this compound, influencing its efficacy and safety profile.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Cyclopentyl-1H-indole, like other indole derivatives, is expected to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes would be dependent on its specific interactions with cellular biomolecules. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would involve its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would depend on factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would need to be determined through specific studies. This could include observations of any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function would depend on factors such as any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions to form the indole ring . Another approach is the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to introduce the cyclopentyl group onto the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
3-Cyclopentyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Indole: The parent compound with a simpler structure.
3-Methylindole: Similar structure with a methyl group instead of a cyclopentyl group.
3-Benzylindole: Contains a benzyl group at the same position.
Uniqueness: 3-Cyclopentyl-1H-indole is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
3-cyclopentyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-10(5-1)12-9-14-13-8-4-3-7-11(12)13/h3-4,7-10,14H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODQEEVNEGRRSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092574-87-2 |
Source
|
Record name | 3-cyclopentyl-1Ð?-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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